Sodium 2-(4-methoxyphenyl)hydrazinesulfonate

Organic Synthesis Pharmaceutical Intermediates Fischer Indole Synthesis

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate (CAS 5446-07-1), also designated as sodium N-(4-methoxyanilino)sulfamate , is a member of the aryl hydrazinesulfonate sodium salt family , with molecular formula C7H9N2NaO4S (anhydrous molecular weight 240.21) and is commercially supplied predominantly as the monohydrate (C7H9N2NaO4S·H2O, MW 258.23). The compound features a hydrazine (-NH-NH-) moiety with a 4-methoxyphenyl substituent and a sulfonate (-SO3-) group present as the sodium salt.

Molecular Formula C7H10N2O4S
Molecular Weight 218.23 g/mol
CAS No. 5446-07-1
Cat. No. B1594215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-methoxyphenyl)hydrazinesulfonate
CAS5446-07-1
Molecular FormulaC7H10N2O4S
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NNS(=O)(=O)O
InChIInChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1
InChIKeyCQOVZPAZDZGSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate (CAS 5446-07-1): Identity, Physicochemical Profile, and Baseline Characterization for Scientific Sourcing


Sodium 2-(4-methoxyphenyl)hydrazinesulfonate (CAS 5446-07-1), also designated as sodium N-(4-methoxyanilino)sulfamate [1], is a member of the aryl hydrazinesulfonate sodium salt family , with molecular formula C7H9N2NaO4S (anhydrous molecular weight 240.21) and is commercially supplied predominantly as the monohydrate (C7H9N2NaO4S·H2O, MW 258.23) . The compound features a hydrazine (-NH-NH-) moiety with a 4-methoxyphenyl substituent and a sulfonate (-SO3-) group present as the sodium salt [2]. It is formally identified under EC No. 226-658-0 [3] and assigned MDL MFCD00082248 [4]. Physicochemical properties include a density of 1.51 and refractive index of 1.62 . Under the CLP Regulation, it carries harmonized hazard classifications including Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [5].

Why Generic Substitution of Sodium 2-(4-methoxyphenyl)hydrazinesulfonate Fails: Differentiated Intermediates and Impurity Control


Scientific and industrial users cannot interchangeably substitute Sodium 2-(4-methoxyphenyl)hydrazinesulfonate with other aryl hydrazinesulfonates or phenylhydrazine derivatives without compromising critical application-specific outcomes. While compounds such as phenylhydrazine (C6H5NHNH2), phenylhydrazine-p-sulfonic acid (CAS 98-71-5), or sodium 2-[4-(dimethylamino)phenyl]hydrazinesulfonate (CAS 27076-71-7) may share the hydrazinosulfonate core scaffold [1], the 4-methoxy substituent confers distinct electronic and steric properties that dictate reaction specificity in pharmaceutical intermediate synthesis [2]. This compound serves as the canonical intermediate in the Fischer indole synthesis pathway to indomethacin [3], a pathway in which unsubstituted phenylhydrazinesulfonate analogs yield different cyclization regiochemistry and altered impurity profiles. Furthermore, its defined role as Indomethacin Impurity 3 Sodium Salt [4] means that for analytical reference standard applications, no alternative compound can serve as a direct substitute for method validation or impurity identification. Generic substitution would invalidate pharmacopeial traceability and regulatory compliance in pharmaceutical quality control contexts.

Quantitative Evidence Guide for Sodium 2-(4-methoxyphenyl)hydrazinesulfonate: Comparative Performance Data for Procurement Decisions


Synthetic Yield in Indomethacin Precursor Preparation: Aryl Hydrazinesulfonate Reduction Step

The reduction of 4-methoxydiazosulfonate to sodium 2-(4-methoxyphenyl)hydrazinesulfonate using sodium bisulfite under mild aqueous conditions yields 69% isolated crystalline product [1]. This yield represents a well-validated synthetic route to the key indomethacin intermediate . While direct head-to-head yield comparisons with other aryl diazosulfonate reductions (e.g., 4-chloro or 4-methyl substituted analogs) are not available in the public literature, this established yield provides a benchmark for synthetic planning. The crystalline nature of the product facilitates straightforward isolation via filtration without requiring chromatographic purification [1].

Organic Synthesis Pharmaceutical Intermediates Fischer Indole Synthesis

Regulatory Compliance Classification: Hazard Profile Differentiation

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate carries a notified CLP classification under EC No. 226-658-0 comprising Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) with GHS07 pictogram and 'Warning' signal word [1]. In contrast, the structurally simpler phenylhydrazine (C6H5NHNH2) is classified with acute toxicity (H301+H311+H331), skin sensitization (H317), germ cell mutagenicity (H341), carcinogenicity (H350), and aquatic chronic toxicity (H410) [2]. The sulfonation of the hydrazine moiety eliminates the high acute toxicity associated with free aryl hydrazines, representing a substantial hazard profile reduction. However, comparative CLP data for other substituted phenylhydrazinesulfonate sodium salts (e.g., 4-chloro, 4-methyl) is not publicly available due to 'data lacking' notations in the ECHA C&L Inventory [1].

Safety Assessment Regulatory Compliance GHS Classification

Analytical Reference Standard Application: Identity and Traceability Specifications

Sodium 2-(4-methoxyphenyl)hydrazinesulfonate is commercially supplied as a fully characterized reference standard for the active pharmaceutical ingredient Indomethacin, with specified use as a reference standard for traceability against pharmacopeial standards (USP or EP) [1]. It is explicitly designated as 'Indomethacin Impurity 3 Sodium Salt' in pharmaceutical impurity catalogs [2] . No alternative hydrazinesulfonate analog can substitute for this compound in HPLC method validation or impurity identification for indomethacin drug substance or drug product analysis, as regulatory guidance requires impurity standards to match the exact chemical structure of the analyte of interest [3]. The compound is supplied at ≥95.0% purity with full Certificate of Analysis documentation [4].

Pharmaceutical Analysis Impurity Profiling Reference Standards

Physical Form and Crystallinity: Isolation and Handling Advantages

The phenylhydrazinesulfonate derivative exhibits markedly higher crystallinity compared to its diazosulfonate precursor, a property that significantly enhances isolation by simple filtration [1]. This crystalline solid form (density 1.51) eliminates the need for chromatographic purification in the synthetic workup, reducing solvent consumption and processing time. In contrast, free 4-methoxyphenylhydrazine (the non-sulfonated analog) typically exists as a liquid or low-melting solid with lower crystallinity, requiring more elaborate purification protocols. The solid physical form also facilitates long-term storage at room temperature .

Solid-State Properties Process Chemistry Purification

Reactivity Profile: Oxidation Kinetics of Phenylhydrazinesulfonic Acids

The oxidation kinetics of phenylhydrazinesulfonic acids by hexacyanoferrate(III) and cationic iron(III) complexes have been studied in aqueous acidic media (0.1-1.0 M perchloric/hydrochloric acid) at controlled ionic strength [1] [2]. These studies establish the fundamental reactivity profile of the hydrazinesulfonate class. The presence of the sulfonate group substantially alters the oxidation mechanism and rate compared to unsubstituted phenylhydrazine [1]. The 4-methoxy substituent in Sodium 2-(4-methoxyphenyl)hydrazinesulfonate further modulates electron density at the hydrazine nitrogen centers, affecting nucleophilicity and oxidation potential.

Reaction Kinetics Redox Chemistry Mechanistic Studies

Synthetic Route Efficiency: Diazotization-Reduction Sequence Yield

The established industrial synthesis route involves diazotization of p-methoxyaniline with NaNO2/HCl to form p-methoxy diazobenzene chloride, followed by reaction with Na2SO4/NaOH to generate p-methoxy diazosulfonate sodium, and final reduction with zinc powder-acetic acid to yield sodium 2-(4-methoxyphenyl)hydrazinesulfonate [1] . This three-step sequence is well-validated for industrial production. While overall yield data for the complete sequence is not disclosed, the individual reduction step from diazosulfonate to hydrazinesulfonate is reported at 69% [2]. This synthetic route differs from the preparation of 4-hydrazinobenzenesulfonic acid (CAS 98-71-5), which proceeds via diazotization of sulfanilic acid followed by reduction with sodium bisulfite [3], reflecting distinct starting material and regiochemistry requirements.

Process Chemistry Pharmaceutical Manufacturing Synthetic Methodology

Validated Application Scenarios for Sodium 2-(4-methoxyphenyl)hydrazinesulfonate: Evidence-Backed Use Cases for Scientific Sourcing


Pharmaceutical Intermediate: Fischer Indole Synthesis to Indomethacin

This compound serves as the canonical hydrazine intermediate in the industrial synthesis of indomethacin, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The synthetic route involves acylation of sodium 2-(4-methoxyphenyl)-1-hydrazosulfonate with 4-chlorobenzoyl chloride, followed by cyclocondensation with levulinic acid in the presence of formic acid to yield the indomethacin indole core [1]. The 4-methoxyphenyl substituent is essential for correct regiochemistry in the Fischer indole cyclization step; substitution with unsubstituted phenylhydrazinesulfonate or 4-chloro analogs would yield different indole regioisomers and altered pharmacological profiles. This application scenario is validated by multiple industrial sourcing documents listing 'Intermediate of Indomethacin' as the primary use [2].

Pharmaceutical Quality Control: Reference Standard for Impurity Profiling

In pharmaceutical analytical laboratories, Sodium 2-(4-methoxyphenyl)hydrazinesulfonate is procured as 'Indomethacin Impurity 3 Sodium Salt,' a fully characterized reference standard used for HPLC method validation, system suitability testing, and impurity identification in indomethacin drug substance and drug product analysis [3]. Regulatory submissions require impurity reference standards to exactly match the chemical structure of potential process-related impurities or degradation products [4]. This compound's identity is confirmed by molecular formula (C7H9N2O4S·Na) and mass spectral properties unique to the 4-methoxyphenylhydrazinesulfonate scaffold [5]. For QC laboratories, procurement of the authentic compound is non-negotiable for compliance with USP/EP monograph requirements.

Organic Synthesis Research: Hydrazine Derivative Preparation

The compound is employed as a versatile building block in organic synthesis for the preparation of hydrazine derivatives and sulfonic acid compounds . The crystalline solid form (density 1.51) and room-temperature storage stability make it a practical reagent for laboratory-scale synthesis. The reported 69% yield for reduction of the corresponding diazosulfonate provides a quantitative benchmark for researchers considering in-house synthesis versus direct procurement [6]. This application scenario is particularly relevant for medicinal chemistry programs investigating indole-based pharmacophores or sulfonated hydrazine derivatives.

Physicochemical and Reactivity Studies: Class-Level Kinetic Investigations

This compound represents the 4-methoxyphenyl-substituted member of the phenylhydrazinesulfonic acid class, for which oxidation kinetics have been established using hexacyanoferrate(III) and cationic iron(III) oxidants in acidic aqueous media (0.1-1.0 M) [7]. Researchers studying structure-reactivity relationships in aryl hydrazine oxidation, or those investigating the electronic effects of para-substituents (methoxy vs. hydrogen vs. chloro vs. dimethylamino) on hydrazine redox behavior, may select this compound to extend class-level kinetic data to the 4-methoxy derivative. The well-defined CLP hazard classification (H315, H319, H335) [8] also supports its use in studies requiring known safety profiles.

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